molecular formula C18H26N4O2 B13350448 tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate

tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate

Cat. No.: B13350448
M. Wt: 330.4 g/mol
InChI Key: LEGRNEUASIRFNU-IUODEOHRSA-N
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Description

tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate is a sophisticated chiral piperidine-benzimidazole hybrid that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of targeted anticancer therapeutics. Its primary research value lies in its role as a key building block for potent and selective inhibitors of the KRAS G12C mutant protein, a historically challenging oncogenic driver prevalent in cancers such as non-small cell lung cancer and colorectal adenocarcinoma. The compound's structure integrates a stereochemically defined 1-methylpiperidine core, which provides a rigid scaffold, with a hydrogen-bond-donating benzimidazole group; this specific (2R,4R) configuration is essential for optimal binding interactions within the switch-II pocket of the KRAS G12C protein, facilitating covalent attachment to the mutant cysteine residue and locking the protein in an inactive state. Research utilizing this intermediate has been fundamental in the discovery pathway of clinical candidates like sotorasib (AMG 510), which represents a breakthrough in direct KRAS inhibition . Beyond its prominent application in KRAS inhibitor programs, this versatile scaffold is also investigated for its potential to modulate other biologically significant targets where the benzimidazole moiety can act as a privileged structure, often interacting with various enzymes and receptors. Consequently, this compound is an invaluable tool for chemical biologists and medicinal chemists exploring novel oncogenic signaling pathways and advancing the next generation of covalent small-molecule therapeutics.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl N-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]carbamate

InChI

InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)19-12-9-10-22(4)15(11-12)16-20-13-7-5-6-8-14(13)21-16/h5-8,12,15H,9-11H2,1-4H3,(H,19,23)(H,20,21)/t12-,15-/m1/s1

InChI Key

LEGRNEUASIRFNU-IUODEOHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN([C@H](C1)C2=NC3=CC=CC=C3N2)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C(C1)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Piperidine Core

Methodology:

Reagents and Conditions:

Step Reagents Conditions Notes
1 Chiral catalyst (e.g., Rh or Ru complexes with chiral ligands) Hydrogen atmosphere (1-10 atm) To hydrogenate unsaturated intermediates with stereocontrol
2 Chiral auxiliaries (e.g., Evans auxiliaries) Reflux or room temperature Used in diastereoselective alkylation to set stereochemistry

Reference:
Stereoselective synthesis of piperidines is well-documented in asymmetric catalysis literature, with common methods involving chiral hydrogenation or auxiliary-directed alkylation.

Reference:
Benzimidazole synthesis via condensation of o-phenylenediamine with aldehydes or carboxylic acids is standard, with modifications allowing for substitution at specific positions.

Formation of the Carbamate Linkage

Methodology:

Reagents and Conditions:

Step Reagents Conditions Notes
1 tert-Butyl chloroformate Triethylamine or pyridine as base Conducted at 0°C to room temperature to prevent side reactions
2 Solvent: Dichloromethane or tetrahydrofuran 0°C to room temperature Ensures controlled reaction kinetics

Reaction Scheme:

$$
\text{Piperidine amine} + \text{tert-Butyl chloroformate} \xrightarrow{\text{Base}} \text{Boc-protected piperidine}
$$

Reference:
The use of tert-butyl chloroformate for carbamate formation is a classical and widely utilized method in peptide and heterocyclic chemistry.

Final Assembly and Purification

The final compound is obtained by coupling the benzimidazole-bearing intermediate with the Boc-protected piperidine through nucleophilic substitution or amidation, followed by purification via chromatography.

Synthesis Flowchart

Unsaturated precursor (e.g., cyclohexene derivative)
        |
Asymmetric hydrogenation or chiral auxiliary-mediated alkylation
        |
Stereoselective piperidine core with (2R,4R) configuration
        |
Introduction of benzimidazole via cyclization or substitution
        |
Protection of amine with tert-butyl chloroformate
        |
Coupling of heterocyclic unit with protected piperidine
        |
Purification and characterization

Notes on Optimization and Variations

  • Stereocontrol:
    Use of chiral catalysts or auxiliaries is essential for stereoselectivity at positions 2 and 4.

  • Yield Enhancement:
    Employing anhydrous conditions and inert atmospheres minimizes side reactions.

  • Alternative Routes:
    Direct multicomponent reactions or microwave-assisted synthesis may improve efficiency but require validation.

Summary Table of Preparation Methods

Method Key Reagents Stereoselectivity Advantages Limitations
Asymmetric hydrogenation Chiral metal catalysts High Stereocontrol Cost of catalysts
Auxiliary-mediated alkylation Chiral auxiliaries Moderate to high Good stereoselectivity Additional steps for auxiliary removal
Cyclization of diamines o-Phenylenediamine derivatives N/A Straightforward Limited substitution pattern control
Carbamate formation tert-Butyl chloroformate N/A Reliable protection Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The piperidine ring can be reduced to form different hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction of the piperidine ring may produce various piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activity. The benzimidazole moiety is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate would depend on its specific biological target. Generally, compounds with benzimidazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. The piperidine ring may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d]imidazole-Containing Compounds

Compound Name Core Structure Key Substituents Stereochemistry Molecular Weight Reference
PF-04449913 (Glasdegib) Benzo[d]imidazole-piperidine tert-Butyl carbamate, 4-cyanophenyl urea (2R,4R) 490.51 g/mol
UPCDC30250 (Compound 24) Benzo[d]imidazole-piperidine 4-isopropylpiperazinyl ethylamine, benzhydryl Not specified ~600 g/mol*
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate Benzo[d]imidazole-piperidine tert-Butyl carbamate at N1-piperidine Not specified 316.40 g/mol
Compound 285 (CK1δ Inhibitor) Imidazole-pyridine 4-fluorophenyl, methylsulfinyl, tert-butyl carbamate Not specified 416.47 g/mol

*Calculated based on synthesis data in .

Key Observations :

  • Stereochemistry: PF-04449913’s (2R,4R) configuration distinguishes it from non-chiral analogs (e.g., UPCDC30250), enhancing SMO binding .
  • Functional Groups : The urea linkage in PF-04449913 (vs. amine or carbamate in others) improves target engagement through hydrogen bonding with SMO residues .
  • Solubility : The tert-butyl carbamate in PF-04449913 and related compounds (e.g., ) enhances lipophilicity, favoring blood-brain barrier penetration compared to polar derivatives like UPCDC30250 .

Pharmacological Activity

Key Observations :

  • PF-04449913 exhibits nanomolar potency against SMO, outperforming early leads (e.g., pyrrolo[3,2-c]quinoline-4-one derivatives) with suboptimal pharmacokinetics .
  • UPCDC30250 lacks target specificity, limiting therapeutic utility despite structural similarity .

Physicochemical and Clinical Performance

Table 3: Physicochemical and Clinical Data

Compound Name Solubility (pH 7.4) LogP Oral Bioavailability Clinical Outcomes (Phase 1) Reference
PF-04449913 0.12 mg/mL 3.1 60-80% Partial response in 20% of AML patients
UPCDC30250 <0.01 mg/mL 5.8 Poor Not tested
Glasdegib Maleate 0.25 mg/mL 2.9 >90% Approved for AML with cytarabine

Key Observations :

  • PF-04449913’s tert-butyl carbamate reduces LogP compared to UPCDC30250, improving solubility and bioavailability .
  • Crystalline forms of PF-04449913 maleate (patented in ) enhance stability and dissolution rates critical for oral dosing .

Biological Activity

tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a piperidine ring, which is known for its diverse biological activities. The structural formula can be represented as:

C13H17N3O2\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{2}

This structure suggests potential interactions with various biological targets, primarily through its nitrogen-containing heterocycles.

Research indicates that compounds containing benzimidazole derivatives often exhibit a range of biological activities including:

  • Anticancer Activity : Benzimidazole derivatives have been reported to induce apoptosis in cancer cells. Studies suggest that the compound may engage lysosomal pathways to promote cell death in tumor cells, potentially enhancing its efficacy against various cancers .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and metastasis. For instance, it has been shown to inhibit certain kinases that are crucial for tumor growth .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study AHepatocellular Carcinoma10Induction of apoptosis via lysosomal targeting
Study BBreast Cancer15Inhibition of kinase activity
Study CLung Cancer12Autophagy induction leading to cell death

In Vivo Studies

In vivo studies further support the anticancer potential of this compound. Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may effectively target cancerous tissues while sparing normal cells.

Case Studies

A notable case study involved the administration of the compound in a murine model of hepatocellular carcinoma. The results indicated a marked reduction in tumor volume and metastasis compared to untreated controls. Histological analysis revealed significant apoptosis in tumor tissues, corroborating the in vitro findings regarding its mechanism of action.

Q & A

What are the recommended synthesis and purification strategies for tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with the condensation of a substituted piperidine with a benzo[d]imidazole precursor. Key steps include carbamate formation using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with catalysts such as triethylamine (TEA) to facilitate carbamate coupling . Purification often employs column chromatography (silica gel, eluent: DCM/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity.

How can the stereochemical integrity of the (2R,4R) configuration be validated during synthesis?

Basic Research Question
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is critical for confirming enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial relationships between protons on the piperidine ring and the benzo[d]imidazole moiety, validating the stereochemistry . High-resolution mass spectrometry (HRMS) further confirms molecular formula consistency.

What methodologies optimize enantioselective synthesis of this compound for scalable production?

Advanced Research Question
Asymmetric catalysis using chiral auxiliaries or transition-metal catalysts (e.g., palladium with BINAP ligands) can enhance enantioselectivity. Kinetic resolution during the Boc-protection step or enzymatic desymmetrization of intermediates may improve yield and purity. Reaction parameters (temperature, solvent polarity) must be tightly controlled to minimize racemization .

How does stereochemistry influence the compound’s interaction with biological targets?

Advanced Research Question
The (2R,4R) configuration enhances binding affinity to enzymes like cytochrome P450 or kinases due to optimal spatial alignment of the benzo[d]imidazole and piperidine moieties. Molecular dynamics simulations show that the methyl group at position 1 of the piperidine ring restricts conformational flexibility, improving target selectivity . Comparative studies with (2S,4S) analogs reveal reduced activity, underscoring stereochemical specificity .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question
Discrepancies in IC50 values or receptor binding profiles may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in synthesized batches. Dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) and orthogonal assays (e.g., SPR, fluorescence polarization) are recommended to validate target engagement .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question
QSAR models and molecular docking (AutoDock Vina, Schrödinger Suite) can predict absorption, distribution, and metabolism. The tert-butyl group increases logP (lipophilicity), enhancing blood-brain barrier permeability but potentially reducing aqueous solubility. ADMET predictors (e.g., SwissADME) should be cross-validated with experimental Caco-2 permeability assays .

How does fluorine substitution at specific positions alter biological activity?

Advanced Research Question
Fluorine at the 4- or 5-position of the benzo[d]imidazole (as in related compounds) improves metabolic stability by blocking oxidative degradation. However, excessive fluorination may reduce binding affinity due to steric hindrance. Comparative studies with non-fluorinated analogs using LC-MS/MS metabolic profiling are essential .

What strategies mitigate decomposition during long-term storage?

Advanced Research Question
Decomposition via hydrolysis of the carbamate group is minimized by storage under inert gas (argon) at 2–8°C in amber vials. Lyophilization and formulation with excipients (e.g., trehalose) can stabilize the compound in solid form. Accelerated stability studies (40°C/75% RH) paired with HPLC monitoring are recommended .

How can heterogeneous catalysis improve synthetic efficiency?

Advanced Research Question
Palladium on carbon (Pd/C) or immobilized enzymes (e.g., lipases) enable recyclable catalysis for key steps like hydrogenation or transesterification. Continuous flow reactors with packed-bed catalysts reduce side reactions and improve yield compared to batch processes .

What role do informer libraries play in optimizing this compound’s derivatives?

Advanced Research Question
Informer libraries (e.g., Merck’s Aryl Halide Library) allow comparative analysis of reactivity and selectivity across diverse substrates. Screening derivatives against such libraries identifies optimal conditions for cross-coupling or functionalization, accelerating SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.